2-Pentyne

Catalysis Hydrogenation Reaction Kinetics

2-Pentyne (CAS 627-21-4) is an internal alkyne differentiated from its terminal isomer 1-pentyne by the absence of an acidic ≡C–H proton. This structural feature makes it the preferred benchmark substrate for palladium-catalyzed hydrogenation—where it displays faster kinetics than terminal alkynes—and a volatile (bp 56–57 °C), easily removed building block in organic synthesis. Its established Kovats retention index (RI ≈ 566) supports unambiguous isomer-specific GC-MS quantification in complex hydrocarbon mixtures, ensuring analytical certainty.

Molecular Formula C5H8
Molecular Weight 68.12 g/mol
CAS No. 627-21-4
Cat. No. B165424
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Pentyne
CAS627-21-4
Molecular FormulaC5H8
Molecular Weight68.12 g/mol
Structural Identifiers
SMILESCCC#CC
InChIInChI=1S/C5H8/c1-3-5-4-2/h3H2,1-2H3
InChIKeyNKTDTMONXHODTI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 ml / 5 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Pentyne (CAS 627-21-4): Internal Alkyne for Catalysis and Organic Synthesis


2-Pentyne (CAS 627-21-4) is an internal alkyne with the molecular formula C5H8, characterized by a carbon-carbon triple bond located between the second and third carbon atoms [1]. It exists as a clear, colorless to light yellow liquid at room temperature . This compound is distinguished from its terminal alkyne isomer, 1-pentyne, by the absence of an acidic terminal ≡C–H hydrogen, which fundamentally alters its chemical reactivity and utility in synthetic applications [1].

The Pitfalls of Substituting 2-Pentyne with Other C5 Alkynes


Substituting 2-Pentyne with its isomer 1-pentyne or other alkynes is not advisable due to fundamental differences in chemical reactivity and physical properties. 2-Pentyne, as an internal alkyne, exhibits distinct behavior in hydrogenation and competitive reactions compared to terminal alkynes like 1-pentyne, including faster hydrogenation rates over palladium catalysts and unique interactions in competitive hydrogenation environments [1]. Furthermore, the absence of an acidic terminal proton in 2-Pentyne precludes reactions involving acetylide ion formation, a key pathway for terminal alkynes, thereby defining its specific application scope [2].

Quantitative Performance Metrics for 2-Pentyne Selection


Faster Hydrogenation Kinetics of Internal Alkyne Over Terminal Analog

In a direct head-to-head comparison, the internal triple bond of 2-pentyne was hydrogenated faster than the terminal triple bond of 1-pentyne over palladium catalysts [1]. This demonstrates a clear kinetic advantage for reactions where the alkyne's substitution pattern is not a primary constraint.

Catalysis Hydrogenation Reaction Kinetics

Unique Rate Enhancement in Competitive Hydrogenation with 1-Pentyne

In competitive hydrogenation reactions over a palladium/carbon catalyst, the 1-pentyne/2-pentyne couple uniquely exhibited a rate enhancement for both alkynes, in contrast to other alkyne pairs which showed a mutual rate reduction [1]. This behavior is attributed to enhanced hydrogen transfer on the catalyst surface.

Catalysis Competitive Reactions Reaction Kinetics

Validated Substrate for Bio-Pd Catalyst Performance Testing

2-Pentyne was specifically utilized as a test substrate to evaluate the catalytic activity of a novel bio-Pd catalyst (palladium nanoparticles supported on bacterial biomass) in a stirred tank reactor . Under identical conditions, the 5 wt% bio-Pd catalyst demonstrated a pentene/pentane ratio of 3.3, compared to a ratio of 2.0 for a conventional 5% Pd/Al2O3 catalyst . This application establishes 2-pentyne as a benchmark compound for assessing the performance of emerging heterogeneous catalysts.

Catalysis Green Chemistry Heterogeneous Catalysis

Lower Boiling Point Differentiates 2-Pentyne from Higher Internal Alkynes

The boiling point of 2-pentyne (56-57 °C) is significantly lower than that of its closest higher homologs, such as 3-hexyne (81-82 °C) and 4-octyne (131-132 °C) [1][2]. This lower boiling point offers a practical advantage in synthetic and purification workflows, allowing for easier removal by evaporation or separation via distillation when a more volatile internal alkyne is required.

Physical Properties Chemical Separation Process Chemistry

Distinctive Gas Chromatographic Retention Index for Analytical Identification

2-Pentyne possesses a well-defined and reproducible Kovats retention index (RI) of approximately 566 on non-polar columns, with values reported in the range of 549-579 [1]. This index is distinct from its isomer, 1-pentyne, and other C5 hydrocarbons, enabling its unambiguous identification and quantification in complex mixtures using standard GC-MS methods without the need for a pure reference standard.

Analytical Chemistry Gas Chromatography Isomer Identification

Optimal Application Scenarios for 2-Pentyne in Research and Industry


Catalyst Screening and Mechanistic Studies

Use 2-pentyne as a model internal alkyne substrate to screen new hydrogenation catalysts, particularly for reactions where faster kinetics compared to terminal alkynes are desired [1]. Its well-characterized reactivity profile makes it ideal for studying catalyst selectivity and the effects of modifiers, as demonstrated in studies with palladium catalysts [2].

Benchmark Substrate for Novel Heterogeneous Catalysts

Employ 2-pentyne as a benchmark compound to evaluate the performance of novel catalyst systems, following the established protocol of using it to test bio-Pd catalysts against conventional Pd/Al2O3 [1]. This provides a direct link to published data for comparative assessment of catalyst activity and selectivity.

Synthetic Intermediate Requiring a Volatile Internal Alkyne

Select 2-pentyne as a reactive building block in organic synthesis when a volatile internal alkyne is required. Its relatively low boiling point (56-57 °C) facilitates its removal post-reaction, making it a convenient choice compared to less volatile internal alkynes like 3-hexyne or 4-octyne [1].

Analytical Standard for GC-MS and Isomer Identification

Utilize 2-pentyne's established Kovats retention index (RI ≈ 566) as a reference point for identifying and quantifying this specific isomer in complex hydrocarbon mixtures or reaction products using gas chromatography-mass spectrometry (GC-MS) [1]. This is particularly useful in petrochemical analysis or environmental monitoring where C5 alkyne differentiation is required.

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